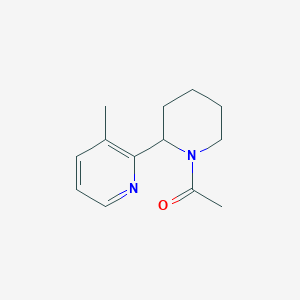

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring substituted with a 3-methylpyridin-2-yl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

The synthesis of 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperidine nitrogen and pyridine heterocycle are key sites for nucleophilic substitutions or additions:

-

Piperidine N-alkylation : The tertiary amine in the piperidine ring can undergo alkylation with alkyl halides or carbonyl compounds under basic conditions. For example, in related piperidine derivatives, chloroacetonitrile has been used to introduce cyanoethyl groups via nucleophilic substitution (as seen in the synthesis of structurally similar compounds in ).

-

Acylation : The ethanone moiety may participate in Friedel-Crafts acylation or act as an electrophilic site for nucleophilic attack, though steric hindrance from the piperidine-pyridine system could limit reactivity.

Oxidation Reactions

The compound’s pyridine and piperidine moieties are susceptible to oxidation:

-

Pyridine ring oxidation : Manganese-based catalysts (e.g., Mn(CF3SO3)2 complexes) can oxidize pyridine derivatives, as demonstrated in the oxidation of cis-1,2-dimethylcyclohexane analogs .

-

Piperidine ring oxidation : Under strong oxidizing conditions (e.g., KMnO4), the piperidine ring may undergo dehydrogenation to form pyridine derivatives or cleavage to yield smaller fragments.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| N-alkylation | Chloroacetonitrile, NaOH | Cyanoethyl-piperidine derivatives | |

| Pyridine oxidation | Mn(CF3SO3)2, O2 | Pyridine N-oxide analogs |

Reduction Reactions

The ethanone group can be reduced to a secondary alcohol or hydrocarbon:

-

Ketone reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may reduce the ethanone to 1-(2-(3-methylpyridin-2-yl)piperidin-1-yl)ethanol.

-

Catalytic hydrogenation : Palladium or platinum catalysts could hydrogenate the pyridine ring to piperidine, though the 3-methyl group may sterically hinder this process.

Nucleophilic Substitution

The methylpyridine substituent influences reactivity at adjacent positions:

-

Electrophilic aromatic substitution : The pyridine ring’s electron-deficient nature directs substitutions to the para position relative to the nitrogen. For example, nitration or sulfonation may occur under acidic conditions.

-

Nucleophilic displacement : Halogenation at the pyridine’s 2-position (if present) could enable SNAr reactions with amines or thiols.

Complexation and Coordination Chemistry

The nitrogen atoms in the piperidine and pyridine groups can act as ligands for metal ions:

-

Metal coordination : Transition metals like Mn(II) or Fe(III) may form complexes with the compound, as seen in similar piperidine-pyridine systems used in catalytic oxidation .

-

Applications : Such complexes are relevant in catalysis or as intermediates in multi-step syntheses .

Hydrolysis and Degradation

Under acidic or basic conditions:

-

Ethanone hydrolysis : Prolonged exposure to strong acids/bases may cleave the ethanone group, yielding carboxylic acid derivatives.

-

Piperidine ring opening : Extreme conditions could hydrolyze the piperidine ring, though this is less likely due to its stability.

Comparative Reactivity with Analogues

The 3-methylpyridine group differentiates this compound from similar derivatives:

| Compound | Key Structural Difference | Reactivity Impact |

|---|---|---|

| 1-(2-Pyridin-2-ylpiperidin-1-yl)ethanone | Lacks 3-methyl group | Higher electron density on pyridine, enhancing electrophilic substitution |

| 1-(2-(4-Methylpyridin-2-yl)piperidin-1-yl)ethanone | Methyl at para position | Altered steric and electronic effects on substitution patterns |

Scientific Research Applications

Preliminary studies indicate that 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone may exhibit notable biological activities. Its interaction with molecular targets such as enzymes and receptors suggests potential pharmacological effects, including:

- Receptor Modulation : Interaction studies suggest that this compound may modulate receptor activity, influencing various signaling pathways crucial for cellular functions. This could lead to therapeutic applications in treating conditions like anxiety or depression.

- Antimicrobial Properties : Similar compounds in the piperidine class have shown antimicrobial activity, indicating that this compound may also possess such properties, warranting further investigation into its efficacy against bacterial and fungal strains .

Potential Therapeutic Applications

The potential therapeutic applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| CNS Disorders | Potential use in treating anxiety and depression by modulating neurotransmitter systems. |

| Antimicrobial Agents | Possible efficacy against various bacterial and fungal infections. |

| Cancer Research | Investigations into its role in inhibiting tumor growth or metastasis are ongoing. |

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, studies involving similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that the presence of the methylpyridine moiety may enhance binding affinity to biological targets .

A notable case study involved the synthesis and evaluation of related piperidine derivatives, which showed promising results in vitro against specific microbial strains. These findings underline the necessity for further exploration of this compound's biological profile through molecular docking studies and biological assays to elucidate its mechanism of action .

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:

2-Phenyl-1-(piperidin-1-yl)ethanone: Similar in structure but with a phenyl group instead of a methylpyridinyl group.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex structure with additional functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone, with the CAS number 1352484-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- Structure : The compound features a piperidine ring substituted with a 3-methylpyridine moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets and pathways.

Antagonistic Effects

Research indicates that this compound may act as an antagonist at certain receptors, particularly in the central nervous system. For instance, studies have shown that related compounds with piperidine structures exhibit antagonistic activity on metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases and psychiatric disorders .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes and pathways:

- EGFR Inhibition : Some analogs display potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values reported between 59.24 nM and 81.6 nM .

- PI3K/AKT/mTOR Pathway : Compounds similar to this compound have shown significant inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer biology .

Case Studies

- Neuropharmacological Effects : A study involving a series of piperidine derivatives, including those similar to our compound of interest, demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of glutamate receptors .

- Antimicrobial Activity : In another investigation, compounds related to this compound were tested for antibacterial properties against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 12.5 µg/mL, indicating promising antimicrobial potential .

Research Findings

Recent studies have focused on synthesizing novel derivatives to enhance biological activity and selectivity:

- Structure–Activity Relationship (SAR) : Modifications on the piperidine ring have been explored to improve binding affinity and selectivity towards specific targets. For instance, introducing electron-donating groups has been shown to enhance receptor binding efficacy .

Comparative Analysis Table

| Compound | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | EGFR Inhibition | 59.24 - 81.6 | EGFR |

| Analog A | PI3K/AKT/mTOR Inhibition | 0.66 - 0.82 | mTOR |

| Analog B | Antibacterial Activity | 3.12 - 12.5 | S. aureus, E. coli |

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-[2-(3-methylpyridin-2-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2O/c1-10-6-5-8-14-13(10)12-7-3-4-9-15(12)11(2)16/h5-6,8,12H,3-4,7,9H2,1-2H3 |

InChI Key |

JFKULILQGJIIPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCCN2C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.